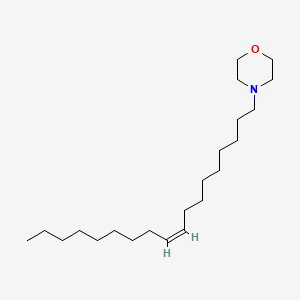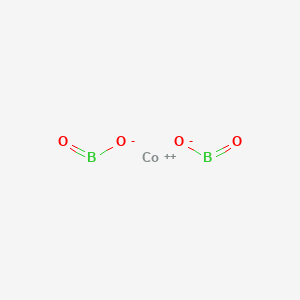
Diboron cobalt(2+) tetraoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diboron cobalt(2+) tetraoxide is a chemical compound with the molecular formula B2CoO4. It is known for its unique properties and potential applications in various fields, including chemistry, biology, and industry. The compound consists of two boron atoms, one cobalt atom, and four oxygen atoms, forming a complex structure that exhibits interesting chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diboron cobalt(2+) tetraoxide typically involves the reaction of cobalt salts with boron-containing reagents under controlled conditions. One common method is the reaction of cobalt(II) acetate with bis(pinacolato)diboron in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
Diboron cobalt(2+) tetraoxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species, often involving the transfer of electrons.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield cobalt(III) complexes, while reduction reactions can produce cobalt(0) species .
Aplicaciones Científicas De Investigación
Diboron cobalt(2+) tetraoxide has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of diboron cobalt(2+) tetraoxide involves its interaction with molecular targets and pathways within a given system. For example, in catalytic reactions, the compound may facilitate the formation of reactive intermediates that drive the transformation of substrates into desired products. The cobalt center often plays a crucial role in these processes by coordinating with reactants and stabilizing transition states .
Comparación Con Compuestos Similares
Similar Compounds
Bis(pinacolato)diboron: A widely used diboron reagent in organic synthesis.
Bis(catecholato)borane: Another diboron compound with similar reactivity.
Cobalt(II) acetate: A cobalt-containing compound used in various chemical reactions.
Uniqueness
Diboron cobalt(2+) tetraoxide is unique due to its combination of boron and cobalt, which imparts distinct chemical properties and reactivity. Unlike other diboron compounds, it can participate in both boron-centered and cobalt-centered reactions, making it a versatile reagent in synthetic chemistry .
Propiedades
Número CAS |
38233-75-9 |
|---|---|
Fórmula molecular |
B2CoO4 |
Peso molecular |
144.56 g/mol |
Nombre IUPAC |
cobalt(2+);oxido(oxo)borane |
InChI |
InChI=1S/2BO2.Co/c2*2-1-3;/q2*-1;+2 |
Clave InChI |
YOYNCZSAEFZAQB-UHFFFAOYSA-N |
SMILES canónico |
B(=O)[O-].B(=O)[O-].[Co+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


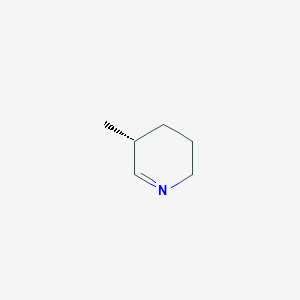

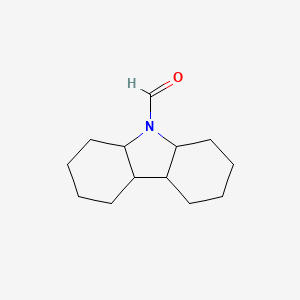
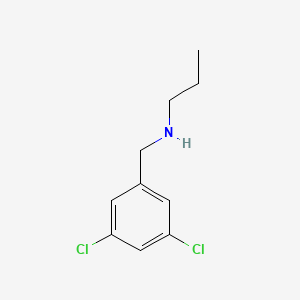
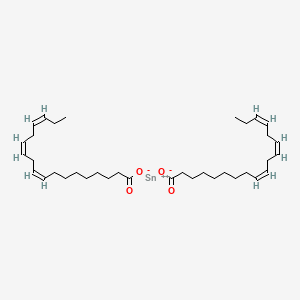

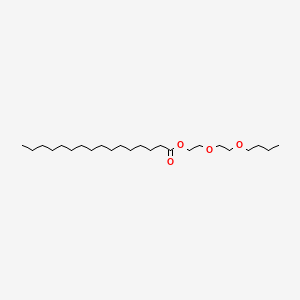

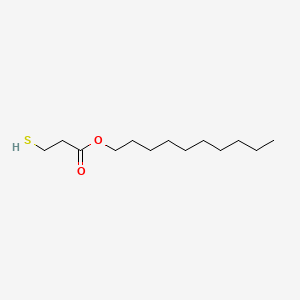
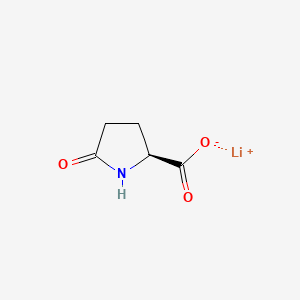
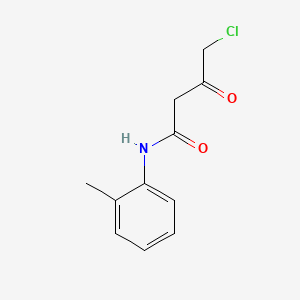
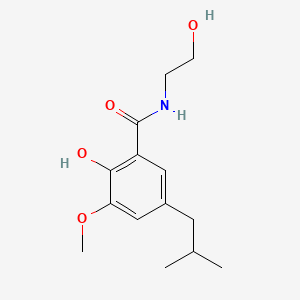
![2-[bis(2-hydroxyethyl)amino]ethanol;(2,3,5-trihydroxyphenyl)methanesulfonic acid](/img/structure/B15177459.png)
